Enhanced In Vitro Potency Against Gram‑Positive Cocci Versus Ciprofloxacin
In a head‑to‑head in vitro study, Cetefloxacin (E‑4868) exhibited 2‑ to 8‑fold higher activity than ciprofloxacin against clinical isolates of Gram‑positive cocci [1]. In a separate 700‑isolate study, E‑4868 was equal in activity to or up to 8‑fold more active than ciprofloxacin against this same organism group [2].
| Evidence Dimension | In vitro antibacterial activity (potency differential) |
|---|---|
| Target Compound Data | 2‑ to 8‑fold higher activity than ciprofloxacin |
| Comparator Or Baseline | Ciprofloxacin |
| Quantified Difference | 2‑ to 8‑fold increased potency |
| Conditions | Clinical isolates of Gram‑positive cocci (Staphylococcus, Streptococcus, Enterococcus spp.); standard MIC broth microdilution methods [1] |
Why This Matters
Researchers selecting a fluoroquinolone for Gram‑positive‑dominant panels must account for this >2‑8× potency gap, as substituting ciprofloxacin would underestimate achievable inhibition.
- [1] Mirelis B, Miró E, Navarro F, et al. In vitro activity of E-4868, a new fluoroquinolone with a 7-azetidin ring, compared with ciprofloxacin, ofloxacin and fleroxacin. Drugs Exp Clin Res. 1995;21(4):151‑156. View Source
- [2] Barrett MS, Jones RN, Erwin ME. In vitro activity of E-4868, a new trifluoroquinolone, compared to six similar compounds. Eur J Clin Microbiol Infect Dis. 1993;12(2):134‑141. View Source
